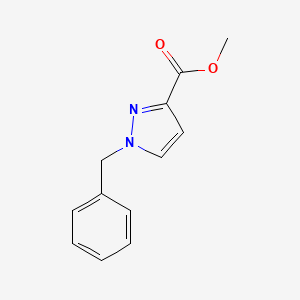
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C23H27N3O2S and its molecular weight is 409.55. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Design and Synthesis Applications
The compound N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is part of a class of chemicals that have been explored for their potential in various applications, including the design and synthesis of novel derivatives for diverse scientific purposes. For instance, Yang Jing (2010) described the design and synthesis of five novel derivatives from a similar compound, indicating the interest in exploring such compounds for their chemical properties and potential applications Yang Jing, 2010.
Structural Studies and Co-crystal Formation
The compound's structural properties have been studied, especially in the context of co-crystal formation with aromatic diols, as described by A. Karmakar et al. (2009). Such studies are crucial in understanding the molecular interactions and potential for forming stable complexes, which is essential for applications in materials science and drug formulation A. Karmakar, D. Kalita, J. Baruah, 2009.
Synthesis of Naphtylthioacetic Acids Derivatives
The research by M. Yekhlef et al. (2016) on synthesizing naphtylthioacetic acids 1-dialkylamides from similar compounds highlights the chemical versatility and potential for creating derivatives with specific functionalities. Such derivatives have applications in synthesizing naphthalene-based compounds, which are valuable in various chemical industries M. Yekhlef, M. Petrov, L. M. Pevzner, 2016.
Anti-Parkinson's Activity
One particularly intriguing application is in the field of neurology, where derivatives of similar compounds have been synthesized and evaluated for their anti-Parkinson's activity. S. Gomathy et al. (2012) synthesized novel derivatives and studied their effects in vitro and in vivo, providing insights into their potential therapeutic applications S. Gomathy, A. Antony, K. Elango, G. Singh, B. Gowramma, 2012.
Melatonin Analog Development
Additionally, the structural resemblance of some derivatives to melatonin has been explored, as seen in the work of B. Tinant et al. (1994), where the synthesized compound was studied for its potential as a potent melatonin analog. Such research is significant for developing new therapeutic agents targeting sleep disorders and circadian rhythm disruptions B. Tinant, J. Declercq, J. Poupaert, S. Yous, D. Lesieur, 1994.
Propriétés
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-25-9-11-26(12-10-25)22(20-8-13-29-17-20)15-24-23(27)16-28-21-7-6-18-4-2-3-5-19(18)14-21/h2-8,13-14,17,22H,9-12,15-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUXSKBPRYUSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(benzenesulfonyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enenitrile](/img/structure/B2843778.png)

![2,5-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2843783.png)
![Ethyl 2-{3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B2843784.png)

![(3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B2843789.png)
![5-(3-chlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2843791.png)






![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B2843800.png)